molecular formula C16H16N6OS B6430849 2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2198692-72-5

2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No. B6430849
CAS RN: 2198692-72-5
M. Wt: 340.4 g/mol
InChI Key: OWOOYJPIIGNEQN-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole moiety is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives can vary widely depending on the specific biological activity being considered. For example, some 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents .

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazole derivatives can vary widely depending on the specific substituents present on the thiadiazole ring. For example, some 1,3,4-thiadiazole derivatives may be classified as Acute Tox. 4 Oral .

Future Directions

The future directions in the research of 1,3,4-thiadiazole derivatives could involve the synthesis of new derivatives with improved biological activities and lower toxicity. This could be achieved through various modifications in the 1,3,4-thiadiazole moiety .

properties

IUPAC Name

2-[[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-11-18-19-16(24-11)21-8-12(9-21)10-22-15(23)5-4-14(20-22)13-3-2-6-17-7-13/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOOYJPIIGNEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)CN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

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